4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O5 and a molecular weight of 198.13 g/mol This compound is characterized by the presence of a pyrrole ring substituted with acetyl and nitro groups at positions 4 and 5, respectively, and a carboxylic acid group at position 2
Preparation Methods
The synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride, followed by nitration and acetylation reactions . Another approach includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include iron (III) chloride, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The acetyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity .
Comparison with Similar Compounds
4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
4-Acetyl-1H-pyrrole-2-carboxylic acid: This compound lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
5-Nitro-1H-pyrrole-2-carboxylic acid: This compound lacks the acetyl group, affecting its solubility and interaction with biological targets.
Pyrrole-2-carboxaldehydes: These compounds have different substituents at the 2-position, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-3(10)4-2-5(7(11)12)8-6(4)9(13)14/h2,8H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZPQCFNNYZOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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